N-(4,5-diphenylthiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide
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Overview
Description
N-(4,5-diphenylthiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide, also known as DPTC, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPTC belongs to the class of thiazole-containing compounds, which have been found to exhibit a wide range of biological activities.
Scientific Research Applications
Medicinal Chemistry Applications
Antibacterial and Antifungal Agents : Research has highlighted the synthesis and evaluation of novel compounds for their potential antibacterial and antifungal activities. For instance, novel analogs of pyrazole derivatives have shown promising antibacterial activity against strains such as Staphylococcus aureus and Bacillus subtilis at non-cytotoxic concentrations, suggesting their potential as antibacterial agents (Palkar et al., 2017). Additionally, pyrazolopyrimidines derivatives were synthesized and showed anticancer and anti-5-lipoxygenase agents, indicating a broad spectrum of potential therapeutic applications (Rahmouni et al., 2016).
Material Science Applications
Dyeing Polyester Fibers : Arylazothiazole disperse dyes containing selenium were synthesized for dyeing polyester fibers, where novel synthesized compounds exhibited high efficiency and potential for application in sterile or biological active fabrics due to their antimicrobial activity (Khalifa et al., 2015).
Agricultural Sciences Applications
Nematocidal Activity : Certain fluorine-containing pyrazole carboxamides exhibited significant nematocidal activity against Meloidogyne incognita, highlighting their potential as agrochemicals (Zhao et al., 2017). This showcases the versatility of such compounds beyond their medicinal applications, extending into agricultural domains.
Mechanism of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This aromaticity allows the thiazole ring to participate in various chemical reactions, which could potentially influence the activity of the compound “N-(4,5-diphenylthiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide” or “N-(4,5-diphenyl-1,3-thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide”.
properties
IUPAC Name |
N-(4,5-diphenyl-1,3-thiazol-2-yl)-1-ethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS/c1-2-25-14-13-17(24-25)20(26)23-21-22-18(15-9-5-3-6-10-15)19(27-21)16-11-7-4-8-12-16/h3-14H,2H2,1H3,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUVNLXCMAUZTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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